2,2-diphenyl-N-quinolin-5-ylacetamide
CAS No.:
Cat. No.: VC0653489
Molecular Formula: C23H18N2O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H18N2O |
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Molecular Weight | 338.4 g/mol |
IUPAC Name | 2,2-diphenyl-N-quinolin-5-ylacetamide |
Standard InChI | InChI=1S/C23H18N2O/c26-23(25-21-15-7-14-20-19(21)13-8-16-24-20)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,22H,(H,25,26) |
Standard InChI Key | XGPSUFRRRBCDBR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Introduction
Structural Features and Physical Properties
2,2-Diphenyl-N-quinolin-5-ylacetamide is a synthetic organic compound characterized by several distinct structural components. The molecule contains a quinoline moiety with the amide linkage at position 5, two phenyl groups attached to the alpha carbon of the acetamide group, and an acetamide functional group serving as the connecting bridge between these components.
The compound's theoretical molecular formula is C23H18N2O with an estimated molecular weight of approximately 338.4 g/mol, comparable to its positional isomer 2,2-diphenyl-N-(quinolin-8-yl)acetamide. Its structural features suggest it would likely appear as a crystalline solid at room temperature, exhibiting moderate to low water solubility due to its lipophilic character contributed by the phenyl and quinoline groups.
Key Structural Components
The structure of 2,2-diphenyl-N-quinolin-5-ylacetamide can be broken down into three principal components:
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A quinoline heterocyclic system with the nitrogen atom in position 1 and an amide connection at position 5
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An acetamide linker (–NHCOCH–) connecting the quinoline and diphenylmethyl groups
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Two phenyl rings attached to a single carbon (diphenylmethyl group)
These structural components are expected to contribute to the compound's chemical reactivity, physical properties, and biological activities.
Predicted Physical and Chemical Properties
Based on structural similarity with 2,2-diphenyl-N-(quinolin-8-yl)acetamide and other quinoline-acetamide derivatives, the following properties can be reasonably predicted:
Physical Properties
Table 1: Predicted Physical Properties of 2,2-Diphenyl-N-Quinolin-5-Ylacetamide
Chemical Reactivity
The compound would likely demonstrate reactivity patterns similar to other quinoline-acetamide derivatives, including:
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Nucleophilic susceptibility at the carbonyl carbon of the acetamide group
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Potential for coordination with metal ions through the quinoline nitrogen and acetamide oxygen
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Possibilities for functionalization at various positions on the quinoline ring
The presence of the quinoline moiety suggests potential for coordination chemistry applications, as quinoline derivatives have been documented to form complexes with various metal ions .
Predicted Biological Activities
Based on the known properties of structurally similar quinoline-acetamide compounds, 2,2-diphenyl-N-quinolin-5-ylacetamide might exhibit several biological activities of interest to medicinal chemistry researchers.
Structure-Activity Relationship Considerations
The positioning of the acetamide group at the 5-position of the quinoline ring (compared to the 8-position in better-studied analogs) may significantly influence its biological activity profile. The 5-position attachment creates a different spatial arrangement that could alter receptor binding characteristics and cell penetration properties.
Table 2: Comparison of Predicted Activities with Similar Compounds
Drug-Like Properties and ADME Predictions
The predicted drug-like properties of 2,2-diphenyl-N-quinolin-5-ylacetamide provide insights into its potential pharmaceutical applications. Based on similar compounds, we can reasonably estimate several important parameters.
Predicted Pharmacokinetic Parameters
Table 3: Predicted ADME Properties
Lipinski's Rule Assessment
The compound likely adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability:
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Molecular weight < 500 (predicted: 338.4 g/mol)
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LogP < 5 (estimated: 4.5-5.5)
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Hydrogen bond donors < 5 (present: 1)
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Hydrogen bond acceptors < 10 (present: 3)
Comparison with Analogous Compounds
Understanding the relationship between 2,2-diphenyl-N-quinolin-5-ylacetamide and structurally similar compounds provides valuable context for predicting its properties and behavior.
Structural Analogues
Table 4: Comparison with Structural Analogues
Structure-Property Relationships
The positional isomerism between 2,2-diphenyl-N-quinolin-5-ylacetamide and its 8-substituted analog likely affects several key properties:
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Electronic distribution: Different electron density across the quinoline system
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Spatial arrangement: Changed vector relationships between functional groups
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Receptor interactions: Altered binding modes with biological targets
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Physicochemical properties: Potentially different solubility, partition coefficient, and crystal packing
These differences highlight the importance of studying positional isomers individually to understand their unique properties and applications.
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